molecular formula C10H10O3 B3204343 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one CAS No. 103467-08-9

3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one

Cat. No.: B3204343
CAS No.: 103467-08-9
M. Wt: 178.18 g/mol
InChI Key: ANJYTPRMGQGFPS-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one is an organic compound with the molecular formula C10H10O3 It belongs to the class of benzodioxins, which are characterized by a dioxin ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylbutyryl chloride with catechol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzodioxin ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzodioxins.

Scientific Research Applications

3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A related compound with a similar dioxin ring structure but lacking the dimethyl groups.

    2,3-Dihydro-1,4-benzodioxin-2-one: Another similar compound with slight structural differences.

Uniqueness

3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one is unique due to the presence of the dimethyl groups, which can influence its chemical reactivity and physical properties. These structural features may confer distinct advantages in specific applications, such as increased stability or altered biological activity.

Properties

IUPAC Name

3,3-dimethyl-1,4-benzodioxin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-10(2)9(11)12-7-5-3-4-6-8(7)13-10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJYTPRMGQGFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OC2=CC=CC=C2O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one
Reactant of Route 2
3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one
Reactant of Route 3
3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one
Reactant of Route 4
3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one
Reactant of Route 5
3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one
Reactant of Route 6
3,3-Dimethyl-2,3-dihydro-1,4-benzodioxin-2-one

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